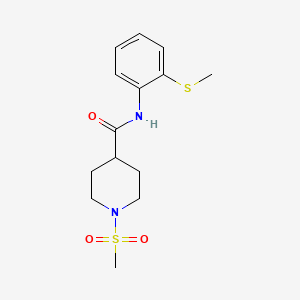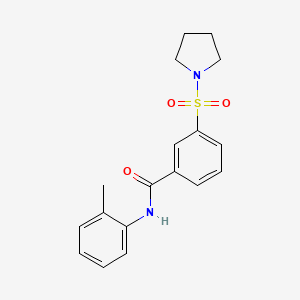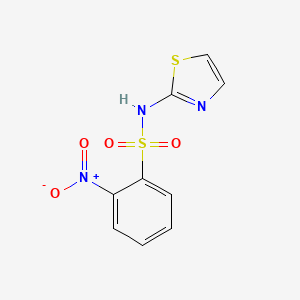![molecular formula C16H18N4O3S B5706444 2-[[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B5706444.png)
2-[[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a nitrophenyl group, and a piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of a suitable precursor, such as a 1,2-diamine with a carboxylic acid derivative.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent like nitric acid.
Attachment of the Piperidine Moiety: The piperidine ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the imidazole ring is replaced by the piperidine group.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting a thiol group with an appropriate electrophile on the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-[[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which also contain an imidazole ring.
Nitrophenyl Compounds: Compounds like nitrobenzene and dinitrophenol, which contain nitrophenyl groups.
Piperidine Derivatives: Compounds like piperidine itself and its derivatives, which are commonly used in pharmaceuticals.
Uniqueness
2-[[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-15(19-8-2-1-3-9-19)11-24-16-17-10-14(18-16)12-4-6-13(7-5-12)20(22)23/h4-7,10H,1-3,8-9,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMARQGTPPNSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(carbamoylamino)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5706362.png)

![ethyl 2-[(2-hydroxy-4-methylbenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5706380.png)
![1-[2-(3-Propan-2-yloxyphenoxy)ethyl]benzimidazole](/img/structure/B5706397.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5706403.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5706409.png)

![Methyl 3-{[(4-tert-butylphenyl)carbonyl]amino}-2-methylbenzoate](/img/structure/B5706416.png)
![N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5706423.png)
![2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5706426.png)


![2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B5706457.png)

